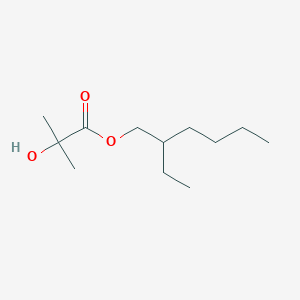
2-Ethylhexyl 2-hydroxy-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl 2-hydroxy-2-methylpropanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is also known by other names such as ethyl 2-hydroxy-2-methylpropanoate and ethyl α-hydroxyisobutyrate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-hydroxy-2-methylpropanoate typically involves the esterification of 2-hydroxy-2-methylpropanoic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl 2-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acid in the presence of a strong acid or base.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Oxidation: The ester can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Hydrolysis: 2-Ethylhexanol and 2-hydroxy-2-methylpropanoic acid.
Transesterification: A different ester and alcohol depending on the reactants used.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
2-Ethylhexyl 2-hydroxy-2-methylpropanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of fragrances, flavorings, and as a plasticizer in polymer production.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl 2-hydroxy-2-methylpropanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its corresponding alcohol and acid, which can then interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-hydroxy-2-methylpropanoate
- Methyl 2-hydroxy-2-methylpropanoate
- 2-Hydroxy-2-methylpropiophenone
Uniqueness
2-Ethylhexyl 2-hydroxy-2-methylpropanoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds like ethyl 2-hydroxy-2-methylpropanoate and methyl 2-hydroxy-2-methylpropanoate results in different solubility and reactivity characteristics .
Propiedades
Número CAS |
114214-83-4 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2-ethylhexyl 2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C12H24O3/c1-5-7-8-10(6-2)9-15-11(13)12(3,4)14/h10,14H,5-9H2,1-4H3 |
Clave InChI |
DBJWNMUIBGYRLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


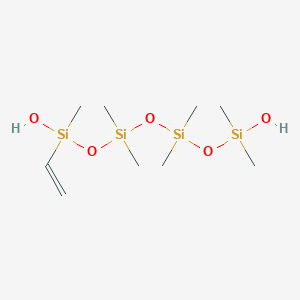
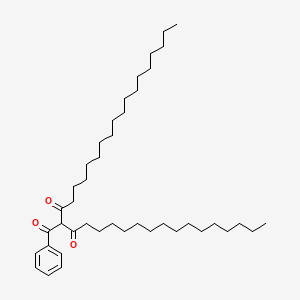
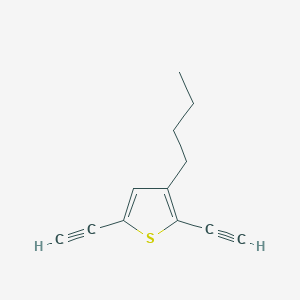
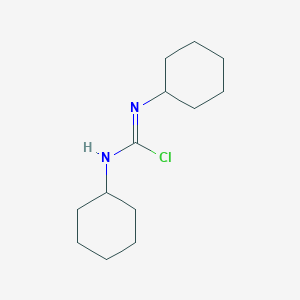
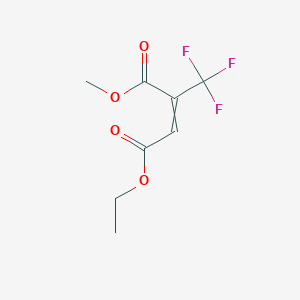
![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)
![8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B14291605.png)
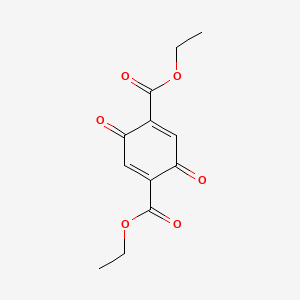
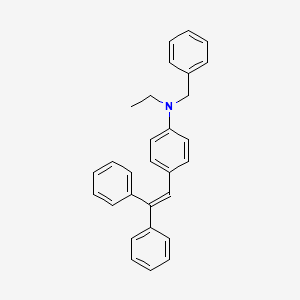

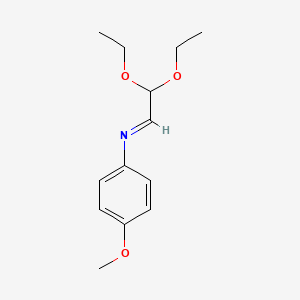
![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)
![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
